L-Glutamic acid-15N,d5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

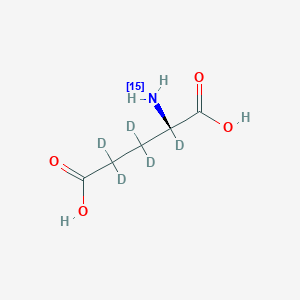

C5H9NO4 |

|---|---|

分子量 |

153.15 g/mol |

IUPAC 名称 |

(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1 |

InChI 键 |

WHUUTDBJXJRKMK-BSEDQRDZSA-N |

手性 SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)[15NH2] |

规范 SMILES |

C(CC(=O)O)C(C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Glutamic Acid-¹⁵N,d₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis and purification of L-Glutamic acid-¹⁵N,d₅. This isotopically labeled amino acid is a valuable tool in metabolic research, protein structural analysis, and as an internal standard in quantitative mass spectrometry-based applications. The synthesis strategy detailed herein combines the stereospecificity of enzymatic catalysis for ¹⁵N incorporation with the use of a deuterated precursor to achieve high isotopic enrichment and chemical purity.

Synthesis of L-Glutamic Acid-¹⁵N,d₅

The synthesis of L-Glutamic acid-¹⁵N,d₅ is achieved through an enzymatic reductive amination of deuterated α-ketoglutarate using [¹⁵N]ammonium chloride. The reaction is catalyzed by L-glutamate dehydrogenase (GDH) and requires a cofactor regeneration system.

Signaling Pathway: Enzymatic Reductive Amination

The core of the synthesis is the enzymatic conversion of α-ketoglutarate to L-glutamic acid. This process involves the stereospecific addition of an amino group from ammonia to the α-keto acid, with the concomitant oxidation of a reduced nicotinamide adenine dinucleotide (NADH) cofactor. To ensure the reaction proceeds to completion, a NADH regeneration system, typically comprising glucose and glucose dehydrogenase (GlcDH), is employed.

Enzymatic synthesis of L-Glutamic acid-¹⁵N,d₅.

Experimental Protocol: Synthesis

This protocol is adapted from established enzymatic methods for ¹⁵N-labeling[1].

Materials:

-

α-Ketoglutaric acid-d₄ (commercially available)

-

[¹⁵N]Ammonium chloride (≥98 atom % ¹⁵N)

-

L-Glutamate Dehydrogenase (GDH) from bovine liver (e.g., Sigma-Aldrich G2626 or equivalent)

-

Glucose Dehydrogenase (GlcDH) from Bacillus megaterium (e.g., Sigma-Aldrich G6758 or equivalent)

-

D-Glucose

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium hydroxide (NaOH), 1 M

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

Procedure:

-

In a temperature-controlled reaction vessel, dissolve 40 mmol of D-glucose, 8 mmol of α-ketoglutaric acid-d₄ (sodium salt), and 8 mmol of [¹⁵N]ammonium chloride in 70 mL of deionized water.

-

Maintain the temperature at 30°C and adjust the pH of the solution to 8.0 with 1 M NaOH.

-

To the reaction mixture, add 0.5 mmol of NADH, 100 units of GDH, and 110 units of GlcDH.

-

Monitor the pH of the reaction. The formation of gluconic acid will cause a decrease in pH. Maintain the pH between 8.0 and 8.2 by the dropwise addition of 1 M NaOH.

-

The reaction is typically complete within 2-3 hours, indicated by the cessation of pH change.

-

To terminate the reaction and denature the enzymes, heat the reaction mixture to 85°C for 15 minutes.

-

Cool the mixture and remove the precipitated proteins by centrifugation or filtration.

Purification of L-Glutamic Acid-¹⁵N,d₅

The purification of the synthesized L-Glutamic acid-¹⁵N,d₅ is a two-step process involving ion-exchange chromatography to remove unreacted starting materials and other charged impurities, followed by recrystallization to obtain a high-purity crystalline product.

Experimental Workflow: Purification

Purification workflow for L-Glutamic acid-¹⁵N,d₅.

Experimental Protocol: Purification

2.2.1. Ion-Exchange Chromatography

This protocol is based on established methods for glutamic acid purification[2].

Materials:

-

Strong cation-exchange resin (e.g., Dowex 50WX8, 100-200 mesh, H⁺ form)

-

Ammonium hydroxide (NH₄OH), 2 M

-

Hydrochloric acid (HCl), 1 M

-

Chromatography column

Procedure:

-

Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.

-

Equilibrate the column by washing with 3-5 column volumes of deionized water.

-

Adjust the pH of the clarified supernatant from the synthesis step to approximately 2.0 with 1 M HCl.

-

Load the acidified supernatant onto the equilibrated column.

-

Wash the column with 3-5 column volumes of deionized water to remove unreacted glucose, gluconic acid, and other non-retained impurities.

-

Elute the bound L-Glutamic acid-¹⁵N,d₅ from the resin using 2 M ammonium hydroxide.

-

Collect fractions and monitor the presence of glutamic acid using a suitable method (e.g., thin-layer chromatography with ninhydrin staining).

-

Pool the fractions containing the product.

2.2.2. Recrystallization

This protocol is based on the principle of isoelectric precipitation of glutamic acid[1][3].

Materials:

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Ethanol

Procedure:

-

Concentrate the pooled fractions from the ion-exchange chromatography under reduced pressure to a smaller volume.

-

Carefully adjust the pH of the concentrated solution to the isoelectric point of glutamic acid (pH 3.2) with 1 M HCl.

-

Cool the solution overnight at 4°C to facilitate the crystallization of L-Glutamic acid-¹⁵N,d₅.

-

Isolate the white crystalline solid by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with ethanol.

-

Dry the purified L-Glutamic acid-¹⁵N,d₅ crystals under vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of L-Glutamic acid-¹⁵N,d₅ based on reported yields for the analogous ¹⁵N-labeled synthesis[1].

| Parameter | Expected Value | Reference |

| Synthesis | ||

| Starting Material (α-Ketoglutarate-d₄) | 8 mmol | [1] |

| Starting Material ([¹⁵N]Ammonium Chloride) | 8 mmol | [1] |

| Reaction Yield | ~70% | [1] |

| Product Characterization | ||

| Isotopic Enrichment (¹⁵N) | >99 atom % | [1] |

| Isotopic Enrichment (d₅) | Dependent on precursor purity | - |

| Chemical Purity (post-purification) | >98% | - |

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis and purification of L-Glutamic acid-¹⁵N,d₅. The enzymatic approach ensures high stereoselectivity, resulting in the biologically active L-isomer. The combination of a deuterated precursor and a ¹⁵N-labeled nitrogen source provides a direct route to this dual-labeled amino acid. The detailed purification protocol, involving ion-exchange chromatography and recrystallization, is designed to yield a final product of high chemical and isotopic purity, suitable for a wide range of research and development applications. Researchers, scientists, and drug development professionals can utilize this guide to produce this essential labeled compound for their advanced studies.

References

L-Glutamic acid-15N,d5 molecular weight and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of L-Glutamic acid-15N,d5, an isotopically labeled form of the non-essential amino acid, L-glutamic acid. This stable isotope-labeled compound serves as a critical tool in metabolic research, drug development, and clinical diagnostics, enabling precise tracing and quantification in biological systems.

Core Physicochemical Data

The key quantitative data for this compound are summarized in the table below. This information is fundamental for experimental design, analytical method development, and data interpretation.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄D₅¹⁵NO₄ | [] |

| Molecular Weight | 153.15 g/mol | [] |

| Isotopic Enrichment | Nitrogen-15 (¹⁵N), Deuterium (D) | [][2] |

| Labeling Positions | One ¹⁵N atom and five D atoms at the 2,3,3,4,4-positions | [] |

Chemical Structure

This compound is a derivative of L-glutamic acid where the standard nitrogen atom (¹⁴N) is replaced by its heavier isotope, ¹⁵N, and five hydrogen atoms are substituted with deuterium. This labeling provides a distinct mass signature for use in mass spectrometry-based analyses.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound is extensively utilized as an internal standard in quantitative mass spectrometry for the accurate determination of L-glutamic acid concentrations in various biological matrices. Its role as an excitatory neurotransmitter makes it a key molecule in neuroscience research, where this labeled version aids in studying glutamate metabolism and receptor binding.

References

Isotopic Enrichment of L-Glutamic Acid-¹⁵N,d₅: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of L-Glutamic acid with both Nitrogen-15 (¹⁵N) and deuterium (d₅). This doubly labeled molecule is a powerful tool in metabolic research, proteomics, and as an internal standard for quantitative mass spectrometry. This document details the synthetic protocols, presents key quantitative data, and illustrates the utility of L-Glutamic acid-¹⁵N,d₅ in elucidating complex biological pathways.

Quantitative Data Summary

The isotopic enrichment of L-Glutamic acid-¹⁵N,d₅ is a multi-step process. The following tables summarize the key quantitative parameters associated with the synthesis and characterization of this molecule.

| Parameter | Value | Method of Determination | Reference |

| ¹⁵N Enrichment | > 99 atom % | Mass Spectrometry (MS), ¹³C NMR | [1] |

| Deuterium Enrichment (d₅) | > 98 atom % | ¹H NMR, Mass Spectrometry (MS) | [2] |

| Chemical Purity | ≥ 98% | HPLC, NMR | Commercial Suppliers |

| Overall Yield (from α-ketoglutarate) | ~65-70% | Gravimetric | [1] |

Table 1: Key quantitative data for the synthesis of L-Glutamic acid-¹⁵N,d₅.

| Property | Value |

| Molecular Formula | C₅H₄D₅¹⁵NO₄ |

| Molecular Weight | 153.15 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Table 2: Physicochemical properties of L-Glutamic acid-¹⁵N,d₅.

Experimental Protocols

The synthesis of L-Glutamic acid-¹⁵N,d₅ is achieved through a chemoenzymatic approach. First, the precursor α-ketoglutaric acid is deuterated, followed by an enzymatic reductive amination using a ¹⁵N-labeled nitrogen source.

Synthesis of α-Ketoglutaric Acid-d₅

This protocol is adapted from a general method for the α-deuteration of carbonyl compounds using a Lewis acid catalyst.[2]

Materials:

-

α-Ketoglutaric acid

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of α-ketoglutaric acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add tris(pentafluorophenyl)borane (0.1 equivalents).

-

Add deuterium oxide (5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the α-protons.

-

Upon completion, quench the reaction by adding H₂O.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield deuterated α-ketoglutaric acid (α-ketoglutaric acid-d₅).

-

The product can be further purified by recrystallization.

Enzymatic Synthesis of L-Glutamic Acid-¹⁵N,d₅

This protocol utilizes the enzyme Glutamate Dehydrogenase (GDH) for the stereospecific reductive amination of the deuterated α-ketoglutarate. A cofactor regeneration system with Glucose Dehydrogenase (GlcDH) is employed to ensure a continuous supply of NADH.[1]

Materials:

-

α-Ketoglutaric acid-d₅ (from step 2.1)

-

[¹⁵N]Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

-

D-Glucose

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Glutamate Dehydrogenase (GDH) from bovine liver (e.g., Sigma-Aldrich)

-

Glucose Dehydrogenase (GlcDH) from Bacillus subtilis (e.g., Sigma-Aldrich)

-

Phosphate buffer (0.1 M, pH 8.0)

-

NaOH (1 M)

-

HCl (1 M)

-

Ion-exchange chromatography column (e.g., Dowex 50W)

Procedure:

-

In a reaction vessel, dissolve α-ketoglutaric acid-d₅ (1 equivalent), [¹⁵N]ammonium chloride (1.2 equivalents), D-glucose (1.5 equivalents), and NAD⁺ (0.01 equivalents) in 0.1 M phosphate buffer (pH 8.0).

-

Adjust the pH of the solution to 8.0 with 1 M NaOH.

-

Initiate the reaction by adding Glutamate Dehydrogenase (100-200 units) and Glucose Dehydrogenase (100-200 units).

-

Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH, as the reaction produces gluconic acid which lowers the pH.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

-

Terminate the reaction by heating the mixture to 80°C for 15 minutes to denature the enzymes.

-

Centrifuge the mixture to pellet the denatured proteins and collect the supernatant.

-

Adjust the pH of the supernatant to approximately 2 with 1 M HCl.

-

Purify the L-Glutamic acid-¹⁵N,d₅ by ion-exchange chromatography. Elute with a gradient of ammonium hydroxide.

-

Lyophilize the fractions containing the product to obtain a white crystalline solid.

Visualization of Pathways and Workflows

Enzymatic Synthesis Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of L-Glutamic acid-¹⁵N,d₅.

Caption: Chemoenzymatic synthesis of L-Glutamic acid-¹⁵N,d₅.

Glutamine-Glutamate Cycle and TCA Cycle Entry

L-Glutamic acid-¹⁵N,d₅ is a valuable tracer for studying the glutamine-glutamate cycle in the brain and its anaplerotic contribution to the Tricarboxylic Acid (TCA) cycle in cancer cells.[3][4]

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precursors of glutamic acid nitrogen in primary neuronal cultures: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Application of L-Glutamic acid-¹⁵N,d₅ for Advanced Research

For researchers, scientists, and drug development professionals leveraging stable isotope tracers, L-Glutamic acid-¹⁵N,d₅ is a critical tool for elucidating metabolic pathways and quantifying glutamate metabolism. This technical guide provides an in-depth overview of commercial suppliers, product specifications, and detailed experimental protocols for the effective use of this labeled compound.

Commercial Suppliers and Product Specifications

The primary commercial suppliers of L-Glutamic acid-¹⁵N,d₅ for research purposes are Cambridge Isotope Laboratories (CIL) and MedChemExpress. Both companies specialize in high-purity stable isotope-labeled compounds essential for metabolic research, proteomics, and as standards for mass spectrometry.

Below is a comparative table summarizing the quantitative data for L-Glutamic acid-¹⁵N,d₅ and its closely related analogs available from these suppliers.

| Product Specification | Cambridge Isotope Laboratories (CIL) | MedChemExpress |

| Product Name | L-Glutamic acid (2,3,3,4,4-D₅, 98%; ¹⁵N, 98%)[1] | L-Glutamic acid-¹⁵N,d₅[2] |

| Catalog Number | DNLM-6996 | HY-14608S9 |

| Isotopic Purity (¹⁵N) | 98%[1] | Information not readily available |

| Isotopic Purity (D) | 98% (D₅)[1] | Information not readily available |

| Chemical Purity | 98%[1] | >98% (as per general standard) |

| Molecular Weight | 153.15[1] | 153.15 |

| Format | Solid/Neat[1] | Solid |

| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics[1] | Tracer, Internal standard for NMR, GC-MS, or LC-MS[3] |

| Storage Conditions | Room temperature, away from light and moisture[1] | -20°C for 1 month, -80°C for 6 months[3] |

Experimental Protocols

The utilization of L-Glutamic acid-¹⁵N,d₅ in research predominantly falls into two categories: as a tracer for metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry.

Protocol 1: Metabolic Flux Analysis in Cell Culture

This protocol outlines the use of L-Glutamic acid-¹⁵N,d₅ to trace glutamate metabolism in cultured cells.

1. Cell Culture and Labeling:

-

Culture cells in standard media to the desired confluence.

-

For the experiment, switch to a custom media formulation that is devoid of glutamine and glutamate.

-

Supplement this media with a known concentration of L-Glutamic acid-¹⁵N,d₅. The concentration should be determined based on the specific cell line and experimental goals.

-

Incubate the cells in the labeling media for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites.

2. Metabolite Extraction:

-

Aspirate the labeling media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant containing the polar metabolites.

3. Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for liquid chromatography (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable chromatography method, such as ion-pair chromatography, to separate glutamate from other metabolites.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the transition of the labeled glutamate and its downstream metabolites.

4. Data Analysis:

-

Process the raw mass spectrometry data to obtain peak areas for the different isotopologues of glutamate and related metabolites.

-

Calculate the isotopic enrichment to determine the contribution of the labeled glutamate to various metabolic pathways.

-

Use metabolic flux analysis software to model the flux through central carbon metabolism.

Protocol 2: Use as an Internal Standard for Glutamate Quantification

This protocol describes the use of L-Glutamic acid-¹⁵N,d₅ as an internal standard for the accurate quantification of endogenous glutamate in biological samples.

1. Sample Preparation:

-

To a known amount of biological sample (e.g., plasma, tissue homogenate), add a known amount of L-Glutamic acid-¹⁵N,d₅.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

As described in the MFA protocol, use an LC-MS/MS system to separate and detect both the endogenous (unlabeled) glutamate and the ¹⁵N,d₅-labeled internal standard.

-

Set up MRM transitions for both the analyte and the internal standard.

3. Quantification:

-

Create a calibration curve using known concentrations of unlabeled glutamate spiked with the same fixed concentration of the L-Glutamic acid-¹⁵N,d₅ internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Use the peak area ratio from the unknown sample to determine the concentration of endogenous glutamate from the calibration curve. This ratiometric approach corrects for variations in sample preparation and instrument response.

Visualizations

Logical Relationship: Supplier Selection

Caption: Decision workflow for selecting a suitable commercial supplier.

Experimental Workflow: Metabolic Flux Analysis

Caption: A typical experimental workflow for metabolic flux analysis.

Signaling Pathway: Glutamate Metabolism

Caption: Central role of Glutamate in cellular metabolism.

References

The Role of L-Glutamic Acid-15N,d5 in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in the field of metabolomics for elucidating complex biochemical processes. Among these, L-Glutamic acid-15N,d5, a heavy-isotope labeled version of L-glutamic acid, has emerged as a critical tracer for metabolic pathway analysis. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, with a focus on its use in conjunction with mass spectrometry and nuclear magnetic resonance spectroscopy. We will delve into detailed experimental protocols, data interpretation strategies, and the visualization of metabolic pathways to provide researchers with a practical framework for utilizing this powerful tool in their studies.

Introduction: The Significance of Isotopic Tracers in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This provides a functional readout of the physiological state of a cell or organism. However, the static measurement of metabolite concentrations often provides an incomplete picture of cellular dynamics. Metabolic flux analysis, the study of the rates of metabolic reactions, offers a more dynamic view of cellular metabolism.

Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone of metabolic flux analysis.[1] By introducing a metabolite labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of the labeled atoms as they are incorporated into downstream metabolites.[1]

L-Glutamic acid is a central node in cellular metabolism, participating in numerous key pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and neurotransmitter synthesis.[2] Its labeled counterpart, this compound, incorporates both a heavy nitrogen isotope (¹⁵N) and five deuterium (d5) atoms. This dual labeling provides a unique signature that allows for the precise tracking of both the carbon skeleton and the amino group of glutamic acid as it is metabolized. This makes it an invaluable tool for dissecting the complexities of glutamine and glutamate metabolism, particularly in the context of cancer metabolism and drug development.[3][4][5]

Core Applications of this compound

The unique isotopic signature of this compound enables its use in a variety of applications:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in pathways such as the TCA cycle and glutaminolysis.[6]

-

Metabolite Fate Mapping: Identifying the downstream metabolites that are derived from glutamic acid.

-

Quantitative Metabolomics: Serving as an internal standard for the accurate quantification of unlabeled glutamic acid and other related metabolites.[3][5]

-

Drug Discovery and Development: Assessing the impact of therapeutic agents on specific metabolic pathways.

Experimental Protocols

The following sections outline generalized protocols for in vitro and in vivo tracer studies using this compound. These should be adapted based on the specific research question and experimental system.

In Vitro Cell Culture Labeling Experiment

This protocol describes a typical workflow for tracing the metabolism of this compound in cultured cells.

Materials:

-

Cell culture medium (lacking endogenous glutamic acid and glutamine)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), ice-cold

-

Milli-Q water

-

Centrifuge tubes

-

Cell scraper

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound at a final concentration typically ranging from 0.5 to 2 mM. The exact concentration should be optimized for the cell line and experimental goals.

-

Labeling: Remove the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glutamic acid. The time course should be designed to capture the desired metabolic events.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular label.

-

Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish and place it on dry ice for 10 minutes to quench all enzymatic activity.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant, which contains the polar metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% acetonitrile for LC-MS).

-

In Vivo Animal Tracer Study

This protocol provides a general framework for an in vivo experiment using this compound. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

-

This compound, sterile solution

-

Saline solution, sterile

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol)

Procedure:

-

Tracer Administration: Administer the sterile this compound solution to the animal via an appropriate route, such as intravenous (IV) or intraperitoneal (IP) injection. The dosage will depend on the animal model and the specific research question.

-

Tissue Collection: At predetermined time points after administration, euthanize the animal and rapidly excise the tissues of interest.

-

Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction:

-

Weigh a small piece of the frozen tissue (typically 20-50 mg).

-

Homogenize the tissue in a pre-chilled extraction solvent using a bead beater or other suitable homogenizer.

-

Centrifuge the homogenate at high speed to pellet insoluble material.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis: Proceed with the same sample preparation steps as described for the in vitro protocol.

Data Presentation and Analysis

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting the isotopologues of various metabolites. The mass shift introduced by the ¹⁵N and deuterium atoms in this compound and its downstream products allows for their differentiation from their unlabeled counterparts.

Table 1: Theoretical Mass Isotopologue Distribution of Key Metabolites in a this compound Tracing Experiment.

| Metabolite | Unlabeled Monoisotopic Mass (M+0) | Labeled Monoisotopic Mass (M+n) | Isotopic Label |

| L-Glutamic acid | 147.0532 | 153.0834 | ¹⁵N, d5 |

| Alpha-ketoglutarate | 146.0266 | 150.0543 | d4 |

| L-Aspartic acid | 133.0375 | 138.0677 | ¹⁵N, d4 |

| L-Alanine | 89.0477 | 91.0583 | d2 |

| Succinate | 118.0266 | 122.0543 | d4 |

| Fumarate | 116.0110 | 120.0387 | d4 |

| Malate | 134.0372 | 138.0649 | d4 |

Note: The exact mass shifts and resulting isotopologues will depend on the specific metabolic transformations.

Data Interpretation

The fractional enrichment of a metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all its isotopologues. This information can be used to determine the contribution of glutamic acid to the synthesis of downstream metabolites and to calculate metabolic fluxes using specialized software.

Visualization of Metabolic Pathways

Understanding the flow of atoms through metabolic networks is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the key pathways involving glutamic acid metabolism.

Caption: The Glutaminolysis Pathway, illustrating the conversion of glutamine to α-ketoglutarate, which then enters the TCA cycle.

Caption: The Tricarboxylic Acid (TCA) Cycle, showing the entry of α-ketoglutarate derived from glutamic acid.

Caption: A generalized experimental workflow for metabolic tracer studies using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing studies provides unparalleled insights into the intricate network of metabolic pathways involving glutamic acid. By enabling the precise quantification of metabolic fluxes and the detailed mapping of metabolite fates, this tracer facilitates a deeper understanding of cellular physiology in both health and disease, thereby accelerating research in areas such as oncology and drug development. The methodologies and visualizations presented in this guide offer a solid foundation for the successful implementation of this compound in metabolic research.

References

An In-depth Technical Guide to Understanding Glutamate Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of stable isotope tracing to elucidate the complexities of glutamate metabolism. It covers core metabolic pathways, detailed experimental protocols, data interpretation, and the presentation of quantitative data in a clear, structured format.

Introduction: The Central Role of Glutamate and Isotope Tracing

Glutamate is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including biosynthesis of proteins and nucleic acids, energy production, and neurotransmission.[1] In rapidly proliferating cells, such as cancer cells, glutamine (a precursor to glutamate) is a key substrate that fuels the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis.[2][3][4][5][6] Understanding the metabolic fate of glutamate is crucial for identifying therapeutic targets in various diseases, including cancer and neurological disorders.[7][8]

Stable isotope tracing has emerged as a powerful technique to investigate the dynamics of metabolic pathways.[7] This method involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites.[7] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through specific metabolic pathways.[7][9]

Core Metabolic Pathways Involving Glutamate

Glutamate sits at the crossroads of several key metabolic pathways. The primary routes of glutamine and glutamate metabolism are glutaminolysis and reductive carboxylation.[2][3][4]

-

Glutaminolysis: This is the process where glutamine is converted to glutamate by the enzyme glutaminase (GLS).[8][10] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various aminotransferases.[5][8][10] α-KG then enters the TCA cycle to support energy production and biosynthesis.[8]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be converted back to isocitrate and then citrate in a reversal of the TCA cycle.[2][3][4] This process, known as reductive carboxylation, provides a crucial source of acetyl-CoA for the synthesis of lipids.[2][3][4]

Visualization of Glutamate Metabolism

The following diagram illustrates the central pathways of glutamate metabolism, including its entry into the TCA cycle and its role in both oxidative and reductive pathways.

Experimental Design and Protocols for Stable Isotope Tracing

A well-designed stable isotope tracing experiment is critical for obtaining meaningful data.[4] Key considerations include the choice of isotopic tracer, labeling duration, and the analytical method.

Choice of Isotopic Tracer

The selection of the tracer depends on the specific metabolic pathway under investigation.[4] For studying glutamate metabolism, the most common tracers are:

-

[U-¹³C₅]-Glutamine: Uniformly labeled glutamine is an excellent choice for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis.[4]

-

[1-¹³C]-Glutamine and [5-¹³C]-Glutamine: These partially labeled tracers can be used to differentiate between oxidative and reductive glutamine metabolism.[4]

-

[U-¹³C₆]-Glucose: Uniformly labeled glucose is used to trace the contribution of glycolysis to the TCA cycle and compare it with glutamine's contribution.[6]

Experimental Workflow

The general workflow for a stable isotope tracing experiment involves cell culture and labeling, metabolite extraction, and analysis by mass spectrometry.

Detailed Experimental Protocol: A Case Study in A549 Lung Cancer Cells

This protocol is adapted from methodologies used for studying glutamine metabolism in cancer cells.[4]

1. Cell Culture and Isotope Labeling:

- Culture A549 human lung adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[4]

- For the labeling experiment, use a specialized basal DMEM medium that lacks glucose and glutamine.[4]

- Supplement this medium with 10% dialyzed FBS, unlabeled glucose (e.g., 10 mM), and the desired ¹³C-labeled tracer (e.g., 4 mM [U-¹³C₅]-glutamine).

- Incubate the cells in the labeling medium until they reach isotopic steady state. This can vary, but for TCA cycle metabolites, it is often achieved within a few hours.[4]

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.

- Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Centrifuge to pellet the protein and cellular debris.

- Collect the supernatant containing the polar metabolites.

3. GC-MS Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.[4]

- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[4]

Data Presentation and Interpretation

The output from a mass spectrometer provides the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This data must be corrected for the natural abundance of stable isotopes.[11]

Quantitative Data Summary

The following table presents hypothetical MID data for key TCA cycle intermediates in cancer cells cultured with [U-¹³C₅]-Glutamine. This demonstrates how glutamine-derived carbons are incorporated into the TCA cycle.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Glutamate | 5.2 | 1.1 | 1.5 | 2.2 | 5.0 | 85.0 |

| α-Ketoglutarate | 6.1 | 1.3 | 1.8 | 2.5 | 6.3 | 82.0 |

| Malate | 35.8 | 5.1 | 10.2 | 8.9 | 40.0 | 0.0 |

| Citrate (Oxidative) | 40.5 | 6.2 | 12.5 | 9.8 | 31.0 | 0.0 |

| Citrate (Reductive) | 40.5 | 1.0 | 2.5 | 3.0 | 15.0 | 38.0 |

-

Interpretation:

-

The high abundance of M+5 glutamate and α-ketoglutarate indicates direct conversion from the [U-¹³C₅]-glutamine tracer.

-

The presence of M+4 in malate and citrate signifies one full turn of the oxidative TCA cycle with glutamine as the anaplerotic source.

-

A significant M+5 citrate peak is a hallmark of reductive carboxylation, where ¹³C₅-α-ketoglutarate is converted back to citrate.[2]

-

Applications in Research and Drug Development

Stable isotope tracing of glutamate metabolism has significant applications:

-

Oncology: Identifying metabolic vulnerabilities in cancer cells, such as their dependence on glutaminolysis, can lead to the development of targeted therapies.[2][3][6][7] For example, inhibitors of the enzyme glutaminase are being investigated as anti-cancer agents.

-

Neuroscience: Elucidating the role of the glutamate-glutamine cycle in neurotransmission can provide insights into neurological disorders like epilepsy.[12][13]

-

Drug Development: This technique can be used to assess the mechanism of action of drugs that target metabolic pathways and to identify biomarkers of drug response.

Conclusion

Stable isotope tracing is an indispensable tool for quantitatively analyzing glutamate metabolism.[7] By providing a detailed picture of metabolic fluxes, this technique offers profound insights into cellular physiology in both health and disease. The methodologies and data interpretation frameworks presented in this guide serve as a foundation for researchers and drug development professionals to effectively utilize this powerful approach in their work.

References

- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutaminolysis - Wikipedia [en.wikipedia.org]

- 6. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic flux from the Krebs cycle to glutamate transmission tunes a neural brake on seizure onset | PLOS Genetics [journals.plos.org]

- 13. Metabolic flux from the Krebs cycle to glutamate transmission tunes a neural brake on seizure onset - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamic Acid-15N,d5 as a Precursor to Neurotransmitters: A Technical Guide

Introduction

L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS) and serves as the metabolic precursor to the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] The delicate balance between glutamatergic excitation and GABAergic inhibition is fundamental to normal brain function.[2] Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders.[3][4] Studying the dynamics of glutamate and GABA turnover in vivo is crucial for understanding brain metabolism and developing novel therapeutics.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in complex biological systems.[5] L-Glutamic acid-15N,d5 is a stable isotope-labeled (SIL) form of glutamic acid, incorporating one ¹⁵N atom and five deuterium (d5) atoms.[6][7] This dual labeling allows researchers to track both the nitrogen and the carbon skeleton of the glutamate molecule as it is metabolized. By introducing this compound into a biological system, its conversion into labeled glutamate, GABA, and other downstream metabolites can be distinguished from the endogenous, unlabeled pools using mass spectrometry.[8][9][10] This guide provides an in-depth overview of the metabolic pathways involving L-glutamic acid, experimental protocols for using this compound as a tracer, and its applications in neuroscience research and drug development.

Core Metabolic Pathways

L-Glutamic acid sits at a critical intersection of neurotransmitter synthesis and energy metabolism. Its metabolic fate is highly compartmentalized, primarily involving the interplay between neurons and astrocytes.[11][12][13]

Conversion to GABA and Entry into the TCA Cycle

The primary fate of neurotransmitter glutamate is its conversion to GABA or its entry into the tricarboxylic acid (TCA) cycle for energy production.

-

GABA Synthesis : In GABAergic neurons, glutamate is converted to GABA in a single decarboxylation step catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal phosphate (a form of vitamin B6) as a cofactor.[1][14] This reaction converts the principal excitatory neurotransmitter into the principal inhibitory one.[1]

-

TCA Cycle Entry : Glutamate can be converted to the TCA cycle intermediate α-ketoglutarate through two main enzymatic reactions: oxidative deamination by glutamate dehydrogenase (GDH) or transamination by various aminotransferases.[11][15] Once converted to α-ketoglutarate, the carbon skeleton enters the TCA cycle to be oxidized for energy, generating ATP.[16][17]

-

GABA Shunt : GABA itself can be metabolized to re-enter the TCA cycle. GABA is converted to succinic semialdehyde by GABA transaminase (GABA-T), which is then oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH).[11] Succinate is a key intermediate of the TCA cycle. This pathway is often referred to as the "GABA shunt."[16]

Caption: Metabolic fate of this compound.

The Glutamate-GABA-Glutamine Cycle

To sustain neurotransmission, neurotransmitters released into the synapse must be cleared and replenished. This is accomplished through a metabolic partnership between neurons and astrocytes known as the glutamate-glutamine cycle.[11]

-

Uptake : After release from neurons, glutamate and GABA are taken up from the synaptic cleft primarily by astrocytes.[11]

-

Conversion to Glutamine : Inside astrocytes, the enzyme glutamine synthetase, which is exclusively found in these cells, converts glutamate into glutamine.[13][18] This reaction also serves as a primary ammonia detoxification pathway in the brain. GABA taken up by astrocytes is first converted back to glutamate (via the GABA shunt) before being amidated to glutamine.

-

Transport : Glutamine is then transported out of astrocytes and taken up by both glutamatergic and GABAergic neurons.[11][12]

-

Re-synthesis of Neurotransmitters : Within neurons, glutamine is converted back to glutamate by the enzyme phosphate-activated glutaminase (PAG).[11] This newly synthesized glutamate can then be packaged into vesicles for release or, in GABAergic neurons, be converted into GABA by GAD.[14]

This cycle is crucial for maintaining the neurotransmitter pools required for synaptic communication.[11]

Caption: The Glutamate-GABA-Glutamine cycle.

Experimental Methodologies

Tracing the metabolism of this compound requires a multi-step experimental workflow, from in vivo administration to highly sensitive analytical detection.

Protocol 1: In Vivo Stable Isotope Labeling and Microdialysis

This protocol describes the administration of the labeled precursor and the collection of extracellular fluid from a specific brain region.

-

Animal Preparation : An adult rat is anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).[2] Animals are allowed to recover from surgery.

-

Tracer Administration : this compound is dissolved in a sterile, pH-balanced vehicle. The tracer can be administered systemically via intravenous (IV) infusion or intraperitoneal (IP) injection.[19] For more targeted delivery, it can be infused directly into the brain. A continuous infusion is often used to achieve metabolic steady-state.[20]

-

Microdialysis : A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[21]

-

Sample Collection : The perfusate (dialysate), containing molecules that have diffused from the brain's extracellular fluid across the probe's semipermeable membrane, is collected in timed fractions (e.g., every 10-20 minutes).[21]

-

Sample Handling : Collected dialysate samples are immediately placed on ice or frozen at -80°C to prevent degradation of analytes prior to analysis.[2]

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol outlines the quantification of labeled and unlabeled glutamate and GABA in the collected samples.

-

Internal Standard Spiking : Prior to analysis, a known concentration of a different isotopically labeled internal standard (e.g., GABA-d6) is added to each dialysate sample.[2][22] This corrects for variability during sample processing and analysis.

-

Protein Precipitation (if necessary) : For tissue homogenates or plasma, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.[22] This step is often omitted for clean microdialysis samples.

-

Chromatographic Separation : Samples are injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Analytes are separated on a column designed for polar molecules, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2][21] A gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used.[2]

-

Mass Spectrometry Detection : The eluent from the UHPLC is directed into a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[21]

-

Quantification : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (unlabeled glutamate, this compound, unlabeled GABA, labeled GABA, and internal standards), allowing for simultaneous detection and quantification with high specificity and sensitivity.[2][21]

Caption: Experimental workflow for stable isotope tracing.

Quantitative Data Presentation

The use of this compound allows for the precise measurement of metabolic rates and neurotransmitter concentrations.

Table 1: Representative Metabolic Flux Rates in Brain Tissue

This table summarizes metabolic rates determined in studies using isotopically labeled precursors.

| Metabolic Flux | Rate (nmol/min/mg protein) | Experimental System | Labeled Precursor | Reference |

| Glutamine Synthesis | 2.4 | Primary mouse astrocytes | L-[U-¹⁴C]glutamate | [23] |

| Aspartate Production | 1.1 | Primary mouse astrocytes | L-[U-¹⁴C]glutamate | [23] |

| α-Ketoglutarate Formation | 4.1 | Primary mouse astrocytes | L-[1-¹⁴C]glutamate | [23] |

| Total Glutamate Turnover | 9.39 ± 0.73 | Awake rat (whole brain) | [1-¹³C]glucose | [20] |

| Glutamate/Glutamine Cycle | < 4.6 | Awake rat (whole brain) | H¹⁴CO₃⁻ & [1-¹³C]glucose | [20] |

| Glutamine Synthesis (Anaplerotic) | 1.48 ± 0.10 | Awake rat (whole brain) | H¹⁴CO₃⁻ | [20] |

Table 2: Typical Parameters for LC-MS/MS Quantification of Glutamate and GABA

This table provides examples of analytical performance from methods developed for neurotransmitter analysis.

| Analyte | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Reference |

| GABA | [D6]-GABA | 1 nM - 10 µM | 1 nM | [21] |

| Glutamate | [D5]-Glutamate | 10 nM - 10 µM | 10 nM | [21] |

| GABA | [d6]-GABA | 0.63 - 500 ng/mL | 0.63 ng/mL | [2] |

| Glutamate | [d5]-Glutamate | 2.5 - 2000 ng/mL | 1.25 ng/mL | [2] |

| Glutamine | [d5]-Glutamate | 62.5 - 50,000 ng/mL | 3.15 ng/mL | [2] |

Applications in Research and Drug Development

The ability to trace the metabolic pathways of glutamate and GABA with high precision has significant applications for the scientific and pharmaceutical communities.

-

Understanding Disease Pathophysiology : Altered glutamate and GABA metabolism is a feature of many neurodegenerative diseases.[5] Isotope tracing studies can elucidate the specific metabolic nodes that are disrupted, providing insights into disease mechanisms. For example, this technique can quantify impairments in the glutamate-glutamine cycle in conditions like Alzheimer's or Parkinson's disease.[3]

-

Target Engagement and Pharmacodynamics : When developing drugs that target enzymes or transporters in the glutamate/GABA pathways, it is essential to confirm that the drug engages its target and produces the desired downstream effect. By measuring changes in the flux of labeled glutamate through specific pathways after drug administration, researchers can obtain a quantitative measure of a compound's pharmacodynamic activity in the CNS.

-

Evaluating Novel Therapeutic Strategies : This methodology provides a robust platform for assessing the efficacy of new treatments. For instance, if a therapy is designed to enhance GABAergic tone, this compound tracing can directly measure whether the rate of GABA synthesis from glutamate is increased, offering definitive proof of the therapeutic mechanism.

-

Neurotransmitter Pool Dynamics : The technique allows for the study of different neurotransmitter pools (e.g., metabolic vs. synaptic) and their turnover rates.[8][10][12] This detailed information is critical for building accurate computational models of brain metabolism and neurotransmission.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]

- 3. openaccesspub.org [openaccesspub.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Glutamic acid-2,3,3,4,4-d5 97 atom % D, 98% (CP) [sigmaaldrich.com]

- 8. Use of stable isotopes and gas chromatography-mass spectrometry in the study of different pools of neurotransmitter amino acids in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The glutamate-glutamine cycle is not stoichiometric: fates of glutamate in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate Metabolism in the Brain Focusing on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajinomoto.com.my [ajinomoto.com.my]

- 15. Enzymatic Conversions of Glutamate and γ-Aminobutyric Acid as Indicators of Plant Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trafficking between glia and neurons of TCA cycle intermediates and related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Whole-brain glutamate metabolism evaluated by steady-state kinetics using a double-isotope procedure: effects of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Metabolic fate of 14C-labeled glutamate in astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of L-Glutamic acid-15N,d5 in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of L-Glutamic acid-15N,d5 in a laboratory setting. This isotopically labeled amino acid is a powerful tool in metabolic research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy to trace the metabolic fate of glutamate. While isotopic labeling does not significantly alter the chemical hazards of the parent molecule, adherence to proper safety protocols is paramount.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of L-Glutamic acid. The incorporation of one nitrogen-15 (¹⁵N) atom and five deuterium (d5) atoms allows for its differentiation from the natural abundance L-Glutamic acid in biological samples.

| Property | Value | References |

| Chemical Formula | C₅H₄D₅¹⁵NO₄ | [1] |

| Molecular Weight | 153.15 g/mol | [2] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | ~205 °C (decomposes) | [5][6] |

| Solubility | Highly soluble in water; insoluble in organic solvents like ether, benzene, and chloroform.[3] | [1][3] |

| Isotopic Purity | Typically ≥98% for both 15N and D | [2] |

| Storage Temperature | Room temperature, away from light and moisture. | [2][7] |

Hazard Identification and Safety Precautions

Based on the safety data sheets for L-Glutamic acid and its isotopologues, this compound is not classified as a hazardous substance.[8][9] However, as with all laboratory chemicals, it should be handled with care.

| Hazard Category | Description | Precautionary Measures |

| Health Hazards | Not classified as hazardous. May cause mild irritation to eyes, skin, and respiratory tract upon direct contact or inhalation of dust.[10][11][12] | Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust. Use in a well-ventilated area.[10] |

| Fire Hazards | Non-flammable, non-combustible solid.[4] May form combustible dust concentrations in air.[10] | Use a tri-class dry chemical fire extinguisher.[4] |

| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents.[10][13] | Store away from incompatible materials. |

First-Aid Measures

In case of exposure, follow these standard first-aid procedures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If irritation or discomfort persists, seek medical attention.[10][12] |

| Skin Contact | Wash off immediately with plenty of water.[10] Seek medical attention if irritation develops.[12] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes.[10] If pain persists or recurs, seek medical attention.[12] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If feeling unwell, seek medical attention.[4][10] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

| Aspect | Guideline |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[10] Avoid dust formation.[10] Keep away from food, drink, and animal feedingstuffs.[9] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store at room temperature away from light and moisture.[2][7] |

Experimental Protocols

This compound is primarily used as a tracer in metabolic flux analysis to study the pathways of glutamate metabolism. Below is a representative protocol for a stable isotope tracing experiment in cultured mammalian cells.

Metabolic Labeling of Adherent Mammalian Cells with this compound

Objective: To trace the metabolic fate of glutamate in cultured cells by replacing the standard L-glutamic acid in the culture medium with this compound and analyzing the incorporation of the stable isotopes into downstream metabolites using mass spectrometry.

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glutamate-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen (optional)

Procedure:

-

Cell Seeding: Plate cells at the desired density in standard culture medium and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing glutamate-free medium with dialyzed FBS and the desired concentration of this compound. The concentration should be similar to that of L-glutamate in the standard medium.

-

Labeling:

-

Aspirate the standard medium from the cell culture plates.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of this compound.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding a sufficient volume of -80°C 80% methanol to cover the cell monolayer.

-

(Optional) Alternatively, for rapid quenching, snap-freeze the cell monolayer in liquid nitrogen before adding the extraction solvent.

-

Place the culture plates on dry ice and use a cell scraper to detach the cells into the extraction solvent.

-

Transfer the cell lysate to a pre-chilled centrifuge tube.

-

-

Sample Preparation for Mass Spectrometry:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant using a vacuum centrifuge.

-

The dried metabolite extract is now ready for reconstitution in a suitable solvent for LC-MS/MS analysis.

-

Visualizations

Laboratory Workflow for Handling this compound

Caption: General laboratory workflow for handling this compound.

Simplified Glutamate Metabolism Pathway

References

- 1. research.library.fordham.edu [research.library.fordham.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. L-Glutamic acid - Enzymatic assay kit | LIBIOS [libios.fr]

- 13. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]

Methodological & Application

Application Note: Quantitative Analysis of L-Glutamic Acid in Biological Matrices using L-Glutamic acid-15N,d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of L-Glutamic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Glutamic acid-15N,d5, to ensure accuracy and precision by correcting for matrix effects and in-source conversion of L-Glutamic acid to pyroglutamic acid. A simple protein precipitation step is utilized for sample preparation, followed by reversed-phase chromatography with an ion-pairing agent for optimal separation. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of L-Glutamic acid levels.

Introduction

L-Glutamic acid is a non-essential amino acid and a key neurotransmitter in the central nervous system. It plays a crucial role in numerous metabolic pathways. Accurate quantification of L-Glutamic acid in biological matrices is essential for various fields, including neuroscience, metabolomics, and clinical research. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like L-Glutamic acid. A significant challenge in the LC-MS/MS analysis of L-Glutamic acid is its in-source conversion to pyroglutamic acid, which can lead to inaccurate quantification.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for this conversion and ensure reliable results.[3] This protocol details a validated LC-MS/MS method for the accurate and precise quantification of L-Glutamic acid.

Experimental

Materials and Reagents

-

L-Glutamic acid standard (Sigma-Aldrich)

-

This compound (Cambridge Isotope Laboratories, Inc.)

-

LC-MS grade water (Honeywell Burdick & Jackson)

-

LC-MS grade acetonitrile (Honeywell Burdick & Jackson)

-

Formic acid (Sigma-Aldrich)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

-

To 100 µL of biological sample (e.g., plasma, cell media), add 200 µL of ice-cold acetonitrile.[4][5]

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dilute the supernatant 1:100 with LC-MS grade water before injection.[4][5]

Liquid Chromatography

Chromatographic separation is achieved using an Agilent 1290 Infinity UHPLC system or equivalent.

-

Column: Agilent ZORBAX SB-C18, 3.0 x 100 mm, 1.8 µm[1]

-

Mobile Phase A: 0.5% Formic acid and 0.3% HFBA in water[4]

-

Mobile Phase B: 0.5% Formic acid and 0.3% HFBA in acetonitrile[4]

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 2 2.0 30 4.1 40 4.8 90 5.5 90 5.6 2 | 8.0 | 2 |

Mass Spectrometry

An Agilent 6460 Triple Quadrupole LC/MS system or equivalent is used for detection.

-

Ionization Mode: Positive Electrospray Ionization (ESI)[1][4]

-

Drying Gas Temperature: 300 °C[1]

-

Drying Gas Flow: 7 L/min[1]

-

Nebulizer Pressure: 50 psi[1]

-

Sheath Gas Flow: 10 L/min[1]

Data Acquisition and Analysis

Data is acquired in Multiple Reaction Monitoring (MRM) mode. The following transitions are monitored:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (V) |

| L-Glutamic acid | 148.1 | 84.1 | 20 | 74 | 14 |

| L-Glutamic acid | 148.1 | 56.1 | 20 | 74 | 14 |

| This compound | 154.1 | 89.1 | 20 | 80 | 10 |

Data based on similar compounds and may require optimization.[1]

Results

This method provides excellent chromatographic resolution and sensitivity for the detection of L-Glutamic acid. The use of this compound as an internal standard ensures high accuracy and precision by correcting for any variability in sample preparation and instrument response, including the in-source conversion to pyroglutamic acid.

Experimental Workflow

Caption: LC-MS/MS workflow for L-Glutamic acid analysis.

Signaling Pathway Visualization

Caption: Simplified Glutamate-Glutamine Cycle in the brain.

References

- 1. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Glutamic acid-13C5,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | 202468-31-3 [sigmaaldrich.com]

Application Notes and Protocols for Quantitative Proteomics with L-Glutamic acid-15N,d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method for quantitative proteomics. The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve accurate relative quantification of protein abundance.

While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Glutamic acid-15N,d5, opens up new avenues for studying specific metabolic pathways and cellular processes where glutamate plays a central role. L-Glutamic acid is a key metabolite, linking amino acid and carbohydrate metabolism, and is a precursor for the synthesis of other amino acids and glutathione. Utilizing this compound in SILAC experiments allows for the precise tracking and quantification of proteins involved in these critical pathways.

These application notes provide a detailed protocol for conducting a quantitative proteomics experiment using this compound, from cell culture and metabolic labeling to mass spectrometry analysis and data interpretation.

Experimental Workflow Overview

The overall experimental workflow for a SILAC experiment using this compound is depicted below. It involves two parallel cell cultures, one grown in standard "light" medium and the other in a "heavy" medium where standard L-Glutamic acid is replaced with this compound. Following a treatment or perturbation, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

Application Note: Metabolic Flux Analysis Using L-Glutamic acid-15N,d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within a biological system. By tracing the flow of atoms from isotopically labeled substrates, researchers can quantify the rates of metabolic reactions, providing a dynamic view of cellular physiology. L-Glutamic acid-15N,d5 is a stable isotope-labeled tracer that serves as a key tool in these investigations. The incorporation of both a heavy nitrogen (¹⁵N) and deuterium (d5) allows for the simultaneous tracking of nitrogen and carbon skeletons through central metabolic pathways. This application note provides a detailed protocol for conducting metabolic flux analysis using this compound, from cell culture to data analysis, and is intended for researchers in academia and the pharmaceutical industry.

Glutamate plays a central role in cellular metabolism, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle.[1] As a nitrogen donor, it is crucial for the synthesis of non-essential amino acids and nucleotides.[2] Its carbon skeleton, in the form of α-ketoglutarate, is a key intermediate in the TCA cycle, a vital pathway for energy production and the generation of biosynthetic precursors.[3] By using this compound, researchers can gain valuable insights into these fundamental processes, which are often dysregulated in diseases such as cancer.[4]

Experimental Workflow

The following diagram outlines the major steps involved in a metabolic flux analysis experiment using this compound.

Metabolic Pathways Traced by this compound

This compound can be used to trace the flow of its nitrogen and carbon atoms through several key metabolic pathways. The ¹⁵N label can be tracked into other amino acids through transamination reactions and into nucleotides. The d5-labeled carbon skeleton, after conversion to α-ketoglutarate, enters the TCA cycle, where it can be used for energy production or as a precursor for other biosynthetic pathways.

Experimental Protocols

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., a cancer cell line of interest) in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare culture medium (e.g., RPMI-1640) lacking glutamine. Supplement this medium with dialyzed fetal bovine serum (10%) and the desired concentration of this compound (e.g., 2 mM).

-

Isotope Labeling: Aspirate the regular culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites and to approach isotopic steady state.[2]

Metabolite Extraction

This protocol is adapted for adherent cells and aims to efficiently quench metabolic activity and extract polar metabolites.

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (a common choice is a mixture of acetonitrile:methanol:water at a ratio of 40:40:20 v/v/v with 0.1 M formic acid) to each well.[5]

-

Cell Lysis and Collection: Place the culture plate on ice and scrape the cells into the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes briefly and incubate at -20°C for at least 30 minutes to precipitate proteins.[6]

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of a water:acetonitrile mixture).

LC-MS/MS Analysis

-

Chromatographic Separation: Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a suitable mode for detecting and quantifying the isotopologues of the metabolites of interest. This often involves selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis.

-

Data Acquisition: Acquire data for both the unlabeled (M+0) and labeled isotopologues of each metabolite. For this compound, you will be looking for mass shifts corresponding to the incorporation of ¹⁵N and deuterium.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis consists of peak areas for each isotopologue of a given metabolite. This data needs to be corrected for the natural abundance of stable isotopes. The corrected data can then be presented as mass isotopologue distributions (MIDs), which represent the fractional abundance of each isotopologue.

Quantitative Data Summary

The following table provides a representative example of how to present the fractional contribution of this compound to various metabolites after 24 hours of labeling. The values are hypothetical and for illustrative purposes.

| Metabolite | M+1 (¹⁵N) | M+4 (d4) | M+5 (¹⁵N, d4) |

| Glutamate | 5% | 2% | 90% |

| α-Ketoglutarate | - | 85% | - |

| Aspartate | 45% | 35% | 15% |

| Citrate | - | 40% | - |

| Proline | 60% | - | 30% |

| Glutathione | 5% | 2% | 80% |

Data Analysis and Interpretation

The MIDs can be used to calculate the fractional contribution of the tracer to different metabolite pools. For a more in-depth analysis, the data can be fed into metabolic flux analysis software (e.g., INCA, Metran).[7] This software uses metabolic network models to estimate the fluxes through various reactions that best fit the experimental data. The output of this analysis is a quantitative map of the metabolic fluxes throughout the network, providing insights into the metabolic phenotype of the cells under investigation.

Conclusion

Metabolic flux analysis using this compound is a robust method for investigating the intricacies of cellular metabolism. The dual-labeling strategy provides a wealth of information on both nitrogen and carbon metabolism. The protocols outlined in this application note provide a solid foundation for researchers to design and execute these experiments. Careful experimental design, execution, and data analysis are crucial for obtaining high-quality, interpretable results that can advance our understanding of cellular physiology in health and disease.

References

- 1. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. jianhaidulab.com [jianhaidulab.com]

- 6. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-Glutamic Acid-¹⁵N,d₅ in Protein NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction